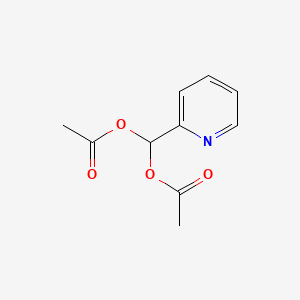
Pyridin-2-ylmethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ylmethanediyl diacetate is an organic compound that features a pyridine ring attached to a methanediyl group, which is further bonded to two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylmethanediyl diacetate typically involves the protection of aldehydes as geminal diacetates. One efficient method uses lithium bromide as a catalyst in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields the desired diacetate in excellent quantities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-ylmethanediyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the acetate groups into alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
Pyridin-2-ylmethanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of pyridin-2-ylmethanediyl diacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Pyridin-2-ylmethanol: Similar structure but with hydroxyl groups instead of acetate groups.
Pyridin-2-ylmethanamine: Contains an amine group instead of acetate groups.
Pyridin-2-ylmethanone: Features a ketone group in place of acetate groups.
Uniqueness: Pyridin-2-ylmethanediyl diacetate is unique due to its dual acetate groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
6885-17-2 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
[acetyloxy(pyridin-2-yl)methyl] acetate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)14-10(15-8(2)13)9-5-3-4-6-11-9/h3-6,10H,1-2H3 |
InChI Key |
DBHMEBUYCVXYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=N1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


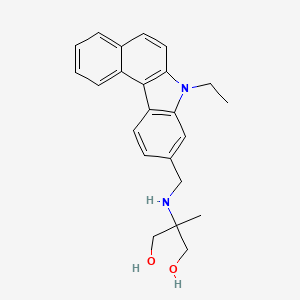
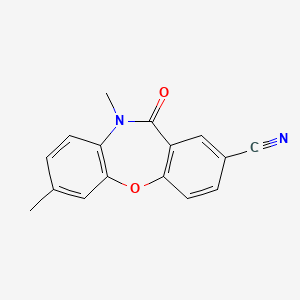
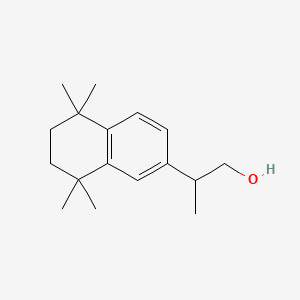
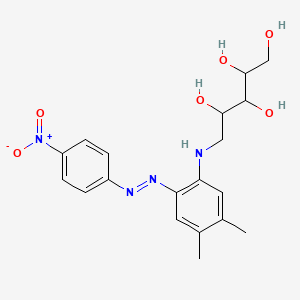
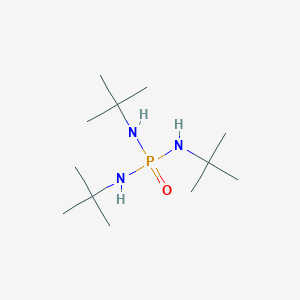


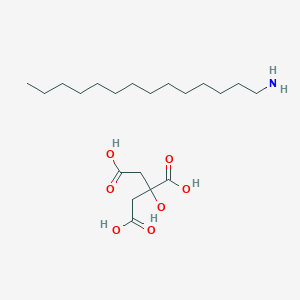
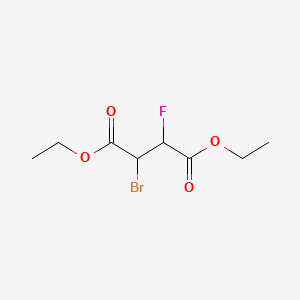
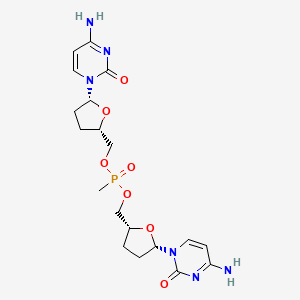
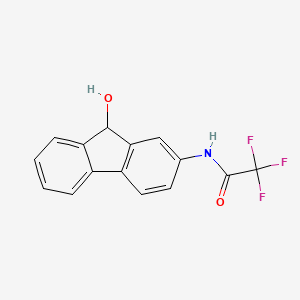
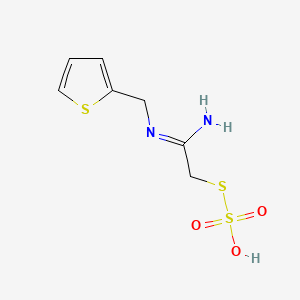
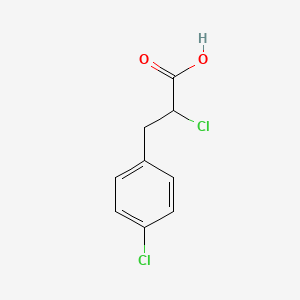
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
